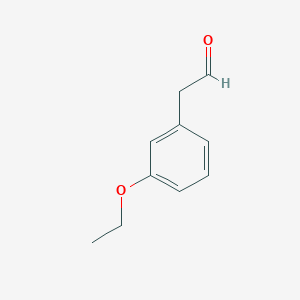

2-(3-Ethoxyphenyl)acetaldehyde

Description

2-(3-Ethoxyphenyl)acetaldehyde is an aromatic aldehyde featuring an ethoxy (-OCH₂CH₃) substituent at the meta position of the phenyl ring attached to the acetaldehyde backbone. For instance, aldehydes with aromatic substituents are often explored as pheromones in insects or intermediates in organic synthesis . The ethoxy group likely influences its electronic and steric properties, distinguishing it from other substituted acetaldehydes.

Properties

Molecular Formula |

C10H12O2 |

|---|---|

Molecular Weight |

164.20 g/mol |

IUPAC Name |

2-(3-ethoxyphenyl)acetaldehyde |

InChI |

InChI=1S/C10H12O2/c1-2-12-10-5-3-4-9(8-10)6-7-11/h3-5,7-8H,2,6H2,1H3 |

InChI Key |

QMGCOTKAIWBNSN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC(=C1)CC=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(3-Ethoxyphenyl)acetaldehyde can be synthesized through several methods. One common approach involves the oxidation of 2-(3-ethoxyphenyl)ethanol using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. The reaction typically occurs under mild conditions and yields the desired aldehyde .

Industrial Production Methods: In an industrial setting, the compound can be produced via the catalytic hydrogenation of 2-(3-ethoxyphenyl)acetonitrile, followed by hydrolysis. This method is advantageous due to its scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 2-(3-Ethoxyphenyl)acetaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Condensation: It can participate in aldol condensation reactions to form β-hydroxy aldehydes or ketones

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, PCC

Reduction: NaBH4, LiAlH4

Condensation: Base catalysts like NaOH or acid catalysts like HCl

Major Products Formed:

Oxidation: 2-(3-Ethoxyphenyl)acetic acid

Reduction: 2-(3-Ethoxyphenyl)ethanol

Condensation: β-Hydroxy aldehydes or ketones

Scientific Research Applications

2-(3-Ethoxyphenyl)acetaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a precursor for drug development.

Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties .

Mechanism of Action

The mechanism of action of 2-(3-Ethoxyphenyl)acetaldehyde involves its interaction with various molecular targets. In biological systems, it can form Schiff bases with amines, leading to the formation of imines. This interaction can modulate enzyme activity and affect cellular processes. Additionally, its aldehyde group can undergo nucleophilic addition reactions, influencing its reactivity and biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-(3-Ethoxyphenyl)acetaldehyde with structurally related aldehydes, focusing on substituent effects, physical properties, and applications:

Table 1: Structural and Functional Comparison of Substituted Acetaldehydes

*Calculated based on substituents where data is unavailable.

Key Findings:

Substituent Position and Type :

- Chlorophenyl vs. Ethoxyphenyl : Chlorine (electron-withdrawing) and ethoxy (electron-donating) groups significantly alter reactivity. For example, chlorophenyl acetaldehydes exhibit similar boiling points regardless of substitution position (ortho, meta, para), but ethoxy’s bulkiness likely increases boiling points compared to chloro analogs .

- Cyclohexylidene/Indolinylidene vs. Phenyl : Saturated or heterocyclic substituents (e.g., DMCHA derivatives) reduce polarity, affecting pheromone volatility , while indolinylidene derivatives show applications in photochemistry due to extended conjugation .

Analytical Behavior :

- GC retention times correlate with boiling points and polarity. For instance, 2-chloro-2-phenylacetaldehyde elutes earlier (6.2 min) than 3-chlorophenyl analogs (6.7–6.8 min) due to lower boiling points . The ethoxy analog’s larger substituent may extend retention time relative to chloro derivatives.

Artifact Formation: Chlorinated acetaldehydes may form artifacts in ozone-rich environments, complicating analytical quantification . Ethoxy analogs are less likely to exhibit such issues due to reduced reactivity with ozone.

Synthetic Challenges :

- Overlapping NMR or GC-MS signals (e.g., indolinylidene derivatives ) complicate purity assessments. Ethoxyphenyl derivatives may face similar challenges if stereoisomerism or rotamerism occurs.

Biological Activity

2-(3-Ethoxyphenyl)acetaldehyde is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This aldehyde derivative is characterized by the presence of an ethoxy group attached to a phenyl ring, which may influence its pharmacological properties. Understanding the biological activity of this compound is crucial for its potential applications in pharmaceuticals and therapeutic interventions.

- Molecular Formula : C10H12O2

- Molecular Weight : 164.20 g/mol

- IUPAC Name : 2-(3-Ethoxyphenyl)acetaldehyde

The biological activity of 2-(3-Ethoxyphenyl)acetaldehyde can be attributed to its interaction with various biological targets, including enzymes and receptors. The aldehyde functional group may participate in nucleophilic addition reactions, influencing metabolic pathways and cellular processes.

Biological Activity Overview

Research indicates that 2-(3-Ethoxyphenyl)acetaldehyde exhibits several biological activities:

- Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties, potentially protecting cells from oxidative stress.

- Antimicrobial Effects : Some investigations have reported antimicrobial activity against various bacterial strains, indicating its potential as a therapeutic agent against infections.

- Anti-inflammatory Properties : The compound may modulate inflammatory pathways, contributing to reduced inflammation in experimental models.

Data Table: Biological Activities of 2-(3-Ethoxyphenyl)acetaldehyde

| Biological Activity | Effect Observed | Reference |

|---|---|---|

| Antioxidant | Moderate activity | |

| Antimicrobial | Effective against E. coli and S. aureus | |

| Anti-inflammatory | Reduced cytokine levels in vitro |

Case Studies

-

Antioxidant Study :

- A study evaluated the antioxidant capacity of various aldehydes, including 2-(3-Ethoxyphenyl)acetaldehyde, using DPPH radical scavenging assays. Results indicated a significant reduction in DPPH radicals, suggesting effective antioxidant activity.

-

Antimicrobial Evaluation :

- In a laboratory setting, 2-(3-Ethoxyphenyl)acetaldehyde was tested against common pathogens such as Escherichia coli and Staphylococcus aureus. The compound demonstrated inhibitory effects with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

-

Anti-inflammatory Research :

- An in vitro study assessed the anti-inflammatory effects of the compound on human monocytes stimulated with lipopolysaccharide (LPS). The results showed a decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating potential therapeutic implications for inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.